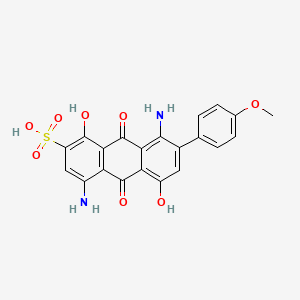

2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-7-(4-methoxyphenyl)-9,10-dioxo-

Description

This compound belongs to the anthraquinone sulfonic acid family, characterized by a 9,10-dioxoanthracene core modified with sulfonic acid, amino, hydroxy, and aryl substituents. Its structure includes a 4-methoxyphenyl group at position 7, distinguishing it from simpler anthraquinones. Such derivatives are often explored for applications in dyes, pharmaceuticals, and materials science due to their electron-rich aromatic systems and sulfonic acid groups, which enhance solubility and reactivity .

Properties

CAS No. |

26941-42-4 |

|---|---|

Molecular Formula |

C21H16N2O8S |

Molecular Weight |

456.4 g/mol |

IUPAC Name |

4,8-diamino-1,5-dihydroxy-7-(4-methoxyphenyl)-9,10-dioxoanthracene-2-sulfonic acid |

InChI |

InChI=1S/C21H16N2O8S/c1-31-9-4-2-8(3-5-9)10-6-12(24)15-16(18(10)23)21(27)17-14(20(15)26)11(22)7-13(19(17)25)32(28,29)30/h2-7,24-25H,22-23H2,1H3,(H,28,29,30) |

InChI Key |

BOGQWONBGYJLTF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=C(C3=O)C(=CC(=C4O)S(=O)(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 2-Anthracenesulfonic acid derivatives with multiple amino and hydroxy substituents, including the methoxyphenyl group, generally involves the following key synthetic steps:

Sulfonation of Anthracene Core: Introduction of the sulfonic acid group at the 2-position of anthracene, often achieved by treatment with fuming sulfuric acid or chlorosulfonic acid under controlled temperature conditions.

Nitration and Reduction: Aromatic nitration at positions 4 and 8 to introduce nitro groups, which are subsequently reduced to amino groups using catalytic hydrogenation or chemical reducing agents such as tin(II) chloride or iron in acidic medium.

Hydroxylation: Introduction of hydroxy groups at positions 1 and 5, which may be achieved by selective oxidation or hydroxylation reactions, often involving reagents like hydrogen peroxide or peracids.

Substitution with Methoxyphenyl Group: Attachment of the 4-methoxyphenyl substituent at position 7, typically via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig amination) depending on the precursor functionalities.

Oxidation to Dioxo Groups: Formation of the 9,10-dioxo (quinone) moieties on the anthracene core through selective oxidation, often using oxidants such as chromium trioxide or manganese dioxide.

Detailed Stepwise Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Sulfonation | Fuming sulfuric acid or chlorosulfonic acid, controlled temperature | Introduction of sulfonic acid group at C-2 of anthracene core |

| 2 | Nitration | Nitric acid and sulfuric acid mixture | Formation of 4,8-dinitroanthracene-2-sulfonic acid intermediate |

| 3 | Reduction | Catalytic hydrogenation (Pd/C, H2) or SnCl2/HCl | Conversion of nitro groups to amino groups at positions 4 and 8 |

| 4 | Hydroxylation | Hydrogen peroxide or peracid oxidation | Introduction of hydroxy groups at positions 1 and 5 |

| 5 | Substitution (Methoxyphenyl) | Palladium-catalyzed cross-coupling (e.g., Suzuki coupling with 4-methoxyphenylboronic acid) or nucleophilic aromatic substitution | Attachment of 4-methoxyphenyl group at position 7 |

| 6 | Oxidation | Chromium trioxide or manganese dioxide | Formation of 9,10-dioxo (quinone) groups on anthracene core |

This synthetic route is consistent with the preparation of highly functionalized anthracene derivatives reported in literature and chemical suppliers’ product descriptions.

Purification and Characterization

Purification: The crude product is typically purified by recrystallization or chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC), using columns like Newcrom R1. The mobile phase often consists of acetonitrile, water, and phosphoric acid; for mass spectrometry compatibility, phosphoric acid is replaced by formic acid.

Characterization: Confirmation of the compound’s identity and purity is achieved through spectroscopic methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared spectroscopy (IR), and elemental analysis. The presence of sulfonic acid, amino, hydroxy, and methoxyphenyl groups can be verified by their characteristic spectral signals.

Summary Table of Preparation Methods

| Preparation Aspect | Description |

|---|---|

| Starting Material | Anthracene or anthraquinone derivatives |

| Key Functionalization | Sulfonation, nitration, reduction, hydroxylation, methoxyphenyl substitution, oxidation |

| Typical Reagents | Fuming sulfuric acid, nitric acid, Pd/C catalyst, hydrogen peroxide, chromium trioxide |

| Purification Techniques | Recrystallization, reverse-phase HPLC |

| Analytical Methods | HPLC, NMR, MS, IR, elemental analysis |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Various substitution reactions can occur, replacing functional groups with others.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.

Scientific Research Applications

Analytical Chemistry

Separation Techniques:

The compound can be effectively analyzed using reverse phase high-performance liquid chromatography (HPLC). A study demonstrated that it could be separated on a Newcrom R1 HPLC column using a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry compatible applications, phosphoric acid is recommended to be replaced with formic acid. This method is scalable and suitable for isolating impurities during preparative separations and pharmacokinetics studies .

Table: HPLC Conditions for 2-Anthracenesulfonic Acid Analysis

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 HPLC |

| Mobile Phase | Acetonitrile/Water/Phosphoric Acid (or Formic Acid) |

| Particle Size | 3 µm for fast UPLC applications |

| Application | Isolation of impurities; Pharmacokinetics |

Biological Applications

Inhibition of Sulfide Production:

Research has indicated that anthraquinone derivatives, including those related to 2-anthracenesulfonic acid, can inhibit sulfide production from sulfate-reducing bacteria. This property is particularly useful in industrial applications where sulfide generation poses challenges, such as in oil wells or sewage treatment facilities. The specificity of these compounds allows for targeted inhibition without affecting other beneficial bacterial processes .

Case Study: Industrial Application

A case study highlighted the use of anthraquinone derivatives in preventing souring in oil wells caused by hydrogen sulfide production. By selectively inhibiting sulfate-reducing bacteria while allowing other microbial activities to continue, these compounds can mitigate environmental and operational issues associated with sulfide contamination .

Pharmacological Potential

Antioxidant Properties:

The compound exhibits potential antioxidant activity due to its chemical structure. It may participate in redox reactions that scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in biological systems. This dual functionality—acting as both an antioxidant and a pro-oxidant under certain conditions—makes it a candidate for further investigation in therapeutic applications related to oxidative stress-related diseases .

Table: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antioxidant Activity | Scavenging of reactive oxygen species |

| Pro-Oxidant Activity | Potential oxidative stress under specific conditions |

| Inhibition of Bacterial Growth | Targeted inhibition of sulfate-reducing bacteria |

Future Research Directions

While the current applications of 2-anthracenesulfonic acid are promising, further research is needed to explore its full potential in various fields:

- Pharmacokinetics Studies: Continued exploration into its behavior within biological systems could enhance its application in drug development.

- Environmental Applications: Investigating its efficacy in different environmental contexts could lead to innovative solutions for managing sulfide production.

- Therapeutic Applications: Comprehensive studies on its antioxidant properties may reveal new therapeutic uses for conditions linked to oxidative stress.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various biochemical interactions, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Anthraquinone Derivatives

Table 1: Key Structural Features and Substitutions

Physicochemical and Toxicological Properties

Table 2: Comparative Toxicity and Reactivity

Notes:

- Distance Metric: A lower value indicates higher confidence in predicted endpoints .

- Thermal Decomposition: Heating the target compound releases acrid smoke and irritants, a common hazard among anthraquinone sulfonates .

Biological Activity

2-Anthracenesulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-7-(4-methoxyphenyl)-9,10-dioxo- is a complex anthraquinone derivative that has garnered attention for its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, toxicity studies, and potential applications in various fields.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity. The presence of sulfonic acid and amino groups enhances its solubility and potential interactions with biological macromolecules.

Mechanisms of Biological Activity

Research indicates that anthraquinones can exhibit a range of biological effects, primarily through their interactions with bacterial systems. Specifically:

- Inhibition of Sulfide Production : Anthraquinones have been shown to inhibit sulfide production from sulfate-reducing bacteria. This property is particularly useful in industrial applications where sulfide generation poses environmental challenges .

- DNA Interaction : Anthraquinones are known to intercalate into DNA, potentially leading to mutagenic effects. The structural characteristics of 2-anthracenesulfonic acid suggest it may also exhibit this property .

- Antimicrobial Activity : Some studies have indicated that anthraquinones can inhibit the growth of certain Gram-positive bacteria. However, their effects on Gram-negative bacteria and higher life forms appear limited or non-toxic .

Toxicological Studies

Toxicity assessments have revealed important insights into the safety profile of 2-anthracenesulfonic acid:

- Acute Toxicity : In animal studies, high doses (1,000 mg/kg bw/day) resulted in significant renal toxicity characterized by tubulonephrosis and lymphoid hyperplasia. A No Observed Adverse Effect Level (NOAEL) was established at 200 mg/kg bw/day .

- Mutagenicity : The compound showed no evidence of mutagenicity in bacterial assays; however, some studies indicated potential clastogenic effects under specific conditions .

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Industrial Applications : The ability to inhibit sulfide production has led to its investigation as a treatment for souring in oil wells and other industrial settings where hydrogen sulfide is problematic .

- Environmental Impact : As an anthraquinone derivative, the compound's persistence in aquatic environments raises concerns regarding ecotoxicity. Studies suggest that it meets criteria for persistence in water and soil due to its chemical structure .

Research Findings Summary

Q & A

Q. Answer :

- IR Spectroscopy : Identifies functional groups like sulfonic acid (S=O stretching at 1150–1250 cm⁻¹) and hydroxyl groups (broad peak at 3200–3600 cm⁻¹) .

- NMR : ¹H NMR resolves aromatic proton environments (δ 7.5–8.5 ppm for anthracene protons; δ 3.8–4.2 ppm for methoxy groups) .

- HPLC-MS : Validates purity and molecular weight, with ESI-MS showing [M–H]⁻ ions for sulfonated derivatives .

Advanced: How do computational docking and molecular dynamics (MD) simulations enhance the design of anthracenesulfonic acid-based inhibitors?

Answer :

Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like VEGFR-2 by analyzing interactions between sulfonic acid groups and receptor arginine residues. MD simulations (≥100 ns) assess stability of ligand-receptor complexes in physiological conditions, identifying critical hydrogen bonds and π-π stacking interactions. For example, methoxyphenyl substituents enhance hydrophobic interactions in protein pockets, while amino groups improve solubility and reduce off-target binding .

Basic: What are the solubility and stability profiles of sodium salts of anthracenesulfonic acids under varying pH conditions?

Answer :

Sodium salts (e.g., sodium 1-amino-4-cyclohexylamino-9,10-dioxoanthracene-2-sulfonate) are highly water-soluble (>100 mg/mL) due to ionic sulfonate groups. Stability decreases in acidic conditions (pH <3), where protonation of sulfonate groups induces precipitation. In alkaline conditions (pH >10), oxidation of amino groups can occur, necessitating storage in neutral, inert atmospheres .

Advanced: How do intermolecular interactions in crystal structures inform the design of anthracenesulfonic acid-based fluorescent probes?

Answer :

X-ray crystallography reveals that π-π stacking between anthraquinone cores and hydrogen bonding (N–H⋯O, C–H⋯O) stabilize crystal lattices, enhancing fluorescence quantum yields. For example, sulfonamide derivatives exhibit red-shifted emission (λₑₘ ≈ 550 nm) due to extended conjugation and reduced non-radiative decay .

Basic: What are common pitfalls in synthesizing amino-substituted anthracenesulfonic acids, and how can they be mitigated?

Q. Answer :

- Over-oxidation : Amino groups may oxidize during synthesis. Use mild oxidizing agents (e.g., H₂O₂ in acetic acid) and low temperatures (0–5°C) .

- Isomer formation : Regioselectivity issues arise during sulfonation. Employ directing groups (e.g., methoxy) to control substitution positions .

Advanced: How do substituents influence the electrochemical behavior of anthracenesulfonic acids in adsorptive stripping voltammetry?

Answer :

Electron-donating groups (e.g., methoxy) increase electron density on the anthraquinone core, enhancing adsorption onto mercury electrodes. For instance, 4-methoxyphenyl-substituted derivatives show higher sensitivity (LOD ≈ 0.1 nM) for metal ion detection due to stronger complexation with Cu²⁺ or Bi³⁺ via sulfonate and hydroxyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.